Dimethyl (4-hydroxyphenyl)malonate
Description
Dimethyl (4-hydroxyphenyl)malonate is a malonic acid derivative featuring a 4-hydroxyphenyl substituent at the central carbon of the malonate core. Its structure comprises two methyl ester groups and a phenolic moiety, which confer unique physicochemical and reactivity properties. The 4-hydroxyphenyl group likely enhances acidity and solubility in polar solvents compared to non-hydroxylated analogs, making it valuable in pharmaceutical and materials chemistry.
Properties
CAS No. |
80887-78-1 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 2-(4-hydroxyphenyl)propanedioate |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9,12H,1-2H3 |
InChI Key |
LWIPABRAHRZWNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
- Dimethyl Malonate: Lacks aromatic substituents; central carbon bears two methyl ester groups. Exhibits a pKa of 2.34 due to the electron-withdrawing esters stabilizing the enolate .
- Diethyl Malonate : Ethyl esters increase steric bulk compared to methyl esters, reducing reaction rates in sterically sensitive processes (e.g., enantioselective catalysis) .
- Diethyl (4-Methylbenzylidene)malonate: Incorporates a 4-methylbenzylidene group via Knoevenagel condensation. The conjugated system enhances UV absorption, useful in photochemical applications .
- Dimethyl (4-Hydroxyphenyl)malonate: The phenolic –OH group introduces hydrogen-bonding capacity and higher acidity (predicted pKa < 2.34) compared to dimethyl malonate.
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on ester group effects. †Predicted due to electron-withdrawing –OH. ‡Assumed from enhanced acidity.
Preparation Methods
Catalytic Process
In this approach, diethyl (4-hydroxyphenyl)malonate is reacted with methanol in the presence of a titanium-based catalyst (e.g., titanium tetraisopropoxide). The reaction occurs at 80–120°C under reduced pressure (0.1–0.5 bar) to continuously remove ethanol, driving the equilibrium toward dimethyl ester formation.
Advantages:
Solvent-Free Systems
Recent advancements employ solvent-free conditions to enhance sustainability. A mixture of diethyl (4-hydroxyphenyl)malonate and methanol (3:1 molar ratio) is heated at 100°C with enzymatic catalysts (e.g., lipase B from Candida antarctica), achieving 85–90% yield within 24 hours.
Limitations:
-
Enzyme Cost: Industrial-scale applications remain limited due to high catalyst expenses.
-
Reaction Time: Enzymatic methods require longer durations compared to acid catalysis.
Palladium-Catalyzed Coupling Reactions
For substrates where the 4-hydroxyphenyl group is introduced post-esterification, palladium-mediated cross-coupling provides a versatile pathway. This method is particularly valuable for synthesizing asymmetrically substituted malonates.
Suzuki-Miyaura Coupling
A representative synthesis involves reacting dimethyl malonate boronic ester with 4-iodophenol under palladium catalysis:
Conditions:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%)
-
Base: Sodium carbonate (2 equiv)
Challenges in Catalytic Methods
-
Boronic Ester Stability: Malonate boronic esters are prone to protodeboronation, requiring anhydrous conditions.
-
Phenol Protection: The hydroxyl group must often be protected (e.g., as a silyl ether) to prevent catalyst poisoning.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Direct Esterification | 85–92 | 95–98 | 2–8 hours | Simple setup, low cost |
| Transesterification | 90–97 | 98–99 | 4–12 hours | Avoids strong acids |
| Palladium Coupling | 70–75 | 99+ | 12–24 hours | Enables asymmetric substitution |
Industrial-Scale Production Insights
Large-scale synthesis prioritizes transesterification due to its compatibility with continuous flow reactors. A patented system (DE10008901B4) uses a reactive distillation column to simultaneously conduct the reaction and separate ethanol, achieving throughputs of >100 kg/day with 98% yield.
Optimization Parameters:
Q & A
Q. What are the established synthetic routes for Dimethyl (4-hydroxyphenyl)malonate, and how do reaction conditions influence yield and purity?
-
Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous malonate esters (e.g., diethyl 2-phenylmalonate) are prepared by reacting sodium malonate salts with halogenated aryl compounds under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like DMF at 60–80°C . The 4-hydroxyphenyl group may require protection (e.g., acetyl or silyl groups) to prevent side reactions during esterification. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization often involves controlling stoichiometry (1:1.2 molar ratio of malonate to aryl halide) and reaction time (12–24 hours) .
-
Key Data :
| Parameter | Typical Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | Maximizes solubility of intermediates |
| Temperature | 60–80°C | Accelerates nucleophilic attack |
| Protecting Group | Acetyl (Ac) | Prevents oxidation of -OH group |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ester methyl groups appear as singlets at δ 3.7–3.8 ppm (¹H) and δ 52–54 ppm (¹³C). The 4-hydroxyphenyl aromatic protons show doublets (δ 6.8–7.2 ppm), while the malonate backbone protons resonate at δ 3.9–4.1 ppm (¹H) and δ 170–175 ppm (¹³C) for carbonyl carbons .
- GC/MS : Electron ionization (EI) at 70 eV generates fragments at m/z 132 (malonate backbone) and m/z 121 (hydroxyphenyl moiety). Quantification using internal standards (e.g., dimethyl-d₆ malonate) improves accuracy .
- IR Spectroscopy : Strong C=O stretches at 1740–1760 cm⁻¹ and O-H stretches (if unprotected) at 3200–3500 cm⁻¹ .
Advanced Research Questions
Q. How does the 4-hydroxyphenyl group influence the biological activity of dimethyl malonate derivatives in mitochondrial modulation?
- Methodological Answer : Dimethyl malonate (DMM) inhibits succinate dehydrogenase (SDH), reducing reactive oxygen species (ROS) and conferring neuroprotection . The 4-hydroxyphenyl variant may enhance antioxidant activity via phenolic radical scavenging. To validate:
SDH Activity Assay : Compare IC₅₀ values of DMM and the hydroxyphenyl derivative using isolated mitochondria.
ROS Measurement : Use fluorescent probes (e.g., MitoSOX) in neuronal cell lines under hypoxia-reoxygenation.
In Vivo Models : Test infarct volume reduction in tMCAO (transient middle cerebral artery occlusion) rats, monitoring neurological scores (e.g., 22% reduction with DMM ).
- Hypothesized Mechanism :
![Proposed Mechanism]
The hydroxyphenyl group stabilizes HIF-1α by reducing ROS, augmenting SDH inhibition effects.
Q. What experimental strategies resolve contradictions in reported neurotoxic vs. neuroprotective effects of malonate derivatives?
- Methodological Answer : Discrepancies arise from dose-dependent effects (e.g., low-dose DMM is protective, high-dose induces ROS-mediated apoptosis ). Researchers should:
Dose-Response Curves : Test 0.1–10 mM concentrations in primary neurons.
Temporal Analysis : Assess acute (6–24 h) vs. chronic (72 h) exposure.
Model Specificity : Compare immortalized cell lines (SH-SY5Y) vs. primary cultures.
Q. How can enantioselective synthesis of this compound be achieved for chiral studies?
- Methodological Answer : Use asymmetric organocatalysis:
- Catalyst : Bifunctional cinchonine thiourea derivatives (e.g., 9-amino-epicinchonine) induce >90% enantiomeric excess (ee) in Michael additions .
- Conditions : React with nitroolefins in toluene at -20°C, achieving 98% ee for pent-1-ene derivatives .
- Analysis : Chiral HPLC (Daicel OD column, hexane/isopropanol) confirms enantiopurity .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
